molecular formula C12H10BrNO3 B1646325 Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate CAS No. 72571-05-2

Ethyl 5-(4-bromophenyl)oxazole-2-carboxylate

Cat. No. B1646325
Key on ui cas rn: 72571-05-2
M. Wt: 296.12 g/mol
InChI Key: NLNSRIDLJIHTJD-UHFFFAOYSA-N
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Patent
US04171307

Procedure details

A mixture of ethyl [[2-(4-bromophenyl)-2-oxoethyl]amino]oxoacetate (35 g, 0.11 mole) and phosphorus oxychloride (150 ml) was maintained at reflux for 10.5 hours and cooled to room temperature. The solution was poured into a mixture of ice and water (3 liter) and stirred for 1.0 hour. The resulting solid was collected by filtration and air-dried. Recrystallization from methylcyclohexane gave 22.3 g (0.075 mole) of product (yield, 68%), m.p. 119.5°-122°.
Name
ethyl [[2-(4-bromophenyl)-2-oxoethyl]amino]oxoacetate
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[CH2:9][NH:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)=O>O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:18][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[N:10][CH:9]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
ethyl [[2-(4-bromophenyl)-2-oxoethyl]amino]oxoacetate
Quantity
35 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CNC(C(=O)OCC)=O)=O
Name
Quantity
150 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1.0 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 10.5 hours
Duration
10.5 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
Recrystallization from methylcyclohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CN=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.075 mol
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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